molecular formula C21H17ClN2O3S B11558929 O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate

O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate

Cat. No.: B11558929
M. Wt: 412.9 g/mol
InChI Key: PXATUIXYUBDWTI-UHFFFAOYSA-N
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Description

O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both carbamoyl and carbamothioate functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the reaction of 2-chlorophenyl isocyanate with 3-aminophenol to form the intermediate 3-[(2-chlorophenyl)carbamoyl]phenol. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include the inhibition of enzyme activity through covalent modification or non-covalent interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the carbamoyl group in the target compound.

Uniqueness

O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate is unique due to its combination of carbamoyl and carbamothioate groups, which provide distinct chemical reactivity and potential biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H17ClN2O3S

Molecular Weight

412.9 g/mol

IUPAC Name

O-[3-[(2-chlorophenyl)carbamoyl]phenyl] N-(4-methoxyphenyl)carbamothioate

InChI

InChI=1S/C21H17ClN2O3S/c1-26-16-11-9-15(10-12-16)23-21(28)27-17-6-4-5-14(13-17)20(25)24-19-8-3-2-7-18(19)22/h2-13H,1H3,(H,23,28)(H,24,25)

InChI Key

PXATUIXYUBDWTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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